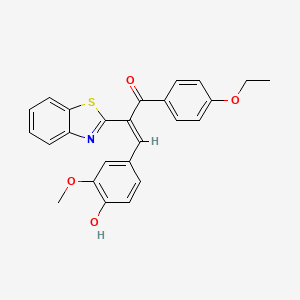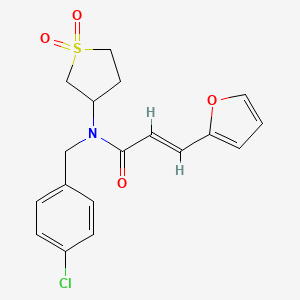
(2Z)-2-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2Z)-2-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one is a complex organic molecule that belongs to the class of chalcones. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by the presence of a benzothiazole ring, an ethoxyphenyl group, and a hydroxy-methoxyphenyl group, which contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-acetyl-1,3-benzothiazole and 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of automated purification systems can streamline the isolation and purification process, ensuring high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (2Z)-2-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chalcone structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a diol derivative.
Substitution: Formation of substituted chalcone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2Z)-2-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one is used as a precursor for the synthesis of various heterocyclic compounds
Biology
In biological research, this compound is studied for its potential as an anti-inflammatory and antioxidant agent. Its ability to scavenge free radicals and inhibit inflammatory pathways makes it a promising candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth, making it a potential lead compound for anticancer drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its unique chemical structure allows for the development of colorants with specific properties, such as high stability and resistance to fading.
Wirkmechanismus
The mechanism of action of (2Z)-2-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in oxidative stress and inflammation. For example, it can inhibit the activity of cyclooxygenase and lipoxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can activate antioxidant pathways, enhancing the cellular defense against oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z)-2-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- (2Z)-2-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- (2Z)-2-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one
Uniqueness
The uniqueness of (2Z)-2-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, improving its ability to interact with biological membranes. The hydroxy and methoxy groups contribute to its antioxidant activity, while the benzothiazole ring provides a scaffold for further functionalization and derivatization.
Eigenschaften
Molekularformel |
C25H21NO4S |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
(Z)-2-(1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H21NO4S/c1-3-30-18-11-9-17(10-12-18)24(28)19(14-16-8-13-21(27)22(15-16)29-2)25-26-20-6-4-5-7-23(20)31-25/h4-15,27H,3H2,1-2H3/b19-14- |
InChI-Schlüssel |
USEKHNLHXVKRKA-RGEXLXHISA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/C3=NC4=CC=CC=C4S3 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2)O)OC)C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12153192.png)

![(4E)-5-(3-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12153201.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12153203.png)
![6-oxo-6H-benzo[c]chromen-3-yl 3-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylate](/img/structure/B12153205.png)
![2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12153219.png)
![(5Z)-3-(2-methoxyethyl)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12153226.png)
![(2E,5Z)-2-[(4-methylphenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12153231.png)
![N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide](/img/structure/B12153248.png)
![tert-butyl [2-({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12153254.png)
![1-[3-(Diethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(2-thienyl carbonyl)-3-pyrrolin-2-one](/img/structure/B12153257.png)
![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12153264.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12153265.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B12153279.png)
